molecular formula C5H8F3NS B6350539 3-Trifluoromethylsulfanyl-pyrrolidine CAS No. 1208080-02-7

3-Trifluoromethylsulfanyl-pyrrolidine

Cat. No.: B6350539
CAS No.: 1208080-02-7
M. Wt: 171.19 g/mol
InChI Key: RKLWQDCTRWWAFZ-UHFFFAOYSA-N
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Description

3-Trifluoromethylsulfanyl-pyrrolidine is a compound that features a pyrrolidine ring substituted with a trifluoromethylsulfanyl group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethylsulfanyl group imparts distinct electronic and steric characteristics, making it a valuable scaffold for the development of new bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethylsulfanyl-pyrrolidine typically involves the introduction of the trifluoromethylsulfanyl group onto a preformed pyrrolidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrrolidine derivative reacts with a trifluoromethylsulfanylating agent under controlled conditions. For example, the reaction of pyrrolidine with trifluoromethylsulfenyl chloride in the presence of a base can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Continuous flow chemistry and catalytic processes are often employed to optimize the reaction conditions and minimize by-products. The use of automated reactors and advanced purification techniques further enhances the efficiency of industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethylsulfanyl-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can target the pyrrolidine ring or the trifluoromethylsulfanyl group, leading to different products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrrolidine ring or the trifluoromethylsulfanyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethylsulfanyl group can yield trifluoromethylsulfoxides or trifluoromethylsulfones .

Scientific Research Applications

3-Trifluoromethylsulfanyl-pyrrolidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Trifluoromethyl-pyrrolidine: Lacks the sulfanyl group but retains the trifluoromethyl group.

    3-Methylsulfanyl-pyrrolidine: Contains a methylsulfanyl group instead of a trifluoromethylsulfanyl group.

    3-Trifluoromethylthio-pyrrolidine: Similar structure but with a thioether linkage instead of a sulfanyl group.

Uniqueness: 3-Trifluoromethylsulfanyl-pyrrolidine is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with enhanced biological activity and stability .

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NS/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLWQDCTRWWAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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